molecular formula C15H16FNO3S B2726591 N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 886119-62-6

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2726591
CAS No.: 886119-62-6
M. Wt: 309.36
InChI Key: OHYZWYYJBVWSBV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenyl group, a methoxy group, and two methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects . Additionally, the fluorophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZWYYJBVWSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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